molecular formula C10H10BrClN2O2 B13580975 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride

3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride

Cat. No.: B13580975
M. Wt: 305.55 g/mol
InChI Key: GVFRKYFSEJAWBV-UHFFFAOYSA-N
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Description

3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under different conditions to yield the desired product. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction conditions are mild and metal-free . Another method involves a one-pot tandem cyclization/bromination in ethyl acetate, where only TBHP is added .

Chemical Reactions Analysis

3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include TBHP, iodine, and various nucleophiles. The major products formed from these reactions are often other imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .

Properties

Molecular Formula

C10H10BrClN2O2

Molecular Weight

305.55 g/mol

IUPAC Name

3-(8-bromoimidazo[1,2-a]pyridin-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H9BrN2O2.ClH/c11-8-2-1-5-13-7(3-4-9(14)15)6-12-10(8)13;/h1-2,5-6H,3-4H2,(H,14,15);1H

InChI Key

GVFRKYFSEJAWBV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)CCC(=O)O.Cl

Origin of Product

United States

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